(2Z)-2-[(furan-2-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl morpholine-4-carboxylate (2Z)-2-[(furan-2-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl morpholine-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 896815-28-4
VCID: VC11882461
InChI: InChI=1S/C19H17NO6/c1-12-15(26-19(22)20-6-9-23-10-7-20)5-4-14-17(21)16(25-18(12)14)11-13-3-2-8-24-13/h2-5,8,11H,6-7,9-10H2,1H3/b16-11-
SMILES: CC1=C(C=CC2=C1OC(=CC3=CC=CO3)C2=O)OC(=O)N4CCOCC4
Molecular Formula: C19H17NO6
Molecular Weight: 355.3 g/mol

(2Z)-2-[(furan-2-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl morpholine-4-carboxylate

CAS No.: 896815-28-4

Cat. No.: VC11882461

Molecular Formula: C19H17NO6

Molecular Weight: 355.3 g/mol

* For research use only. Not for human or veterinary use.

(2Z)-2-[(furan-2-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl morpholine-4-carboxylate - 896815-28-4

Specification

CAS No. 896815-28-4
Molecular Formula C19H17NO6
Molecular Weight 355.3 g/mol
IUPAC Name [(2Z)-2-(furan-2-ylmethylidene)-7-methyl-3-oxo-1-benzofuran-6-yl] morpholine-4-carboxylate
Standard InChI InChI=1S/C19H17NO6/c1-12-15(26-19(22)20-6-9-23-10-7-20)5-4-14-17(21)16(25-18(12)14)11-13-3-2-8-24-13/h2-5,8,11H,6-7,9-10H2,1H3/b16-11-
Standard InChI Key WCDXLDYTQCWONU-WJDWOHSUSA-N
Isomeric SMILES CC1=C(C=CC2=C1O/C(=C\C3=CC=CO3)/C2=O)OC(=O)N4CCOCC4
SMILES CC1=C(C=CC2=C1OC(=CC3=CC=CO3)C2=O)OC(=O)N4CCOCC4
Canonical SMILES CC1=C(C=CC2=C1OC(=CC3=CC=CO3)C2=O)OC(=O)N4CCOCC4

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a benzofuran scaffold (C9H6O2) fused with a morpholine carboxylate group and a (furan-2-yl)methylidene substituent. Key structural elements include:

  • Benzofuran core: A bicyclic system with a fused benzene and furan ring.

  • Morpholine carboxylate: A six-membered morpholine ring (C4H9NO) esterified to the benzofuran backbone.

  • (Z)-Configuration: The stereochemistry at the C2 position is critical for molecular interactions.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC19H17NO6
Molecular Weight355.3 g/mol
IUPAC Name[(2Z)-2-(Furan-2-ylmethylidene)-7-methyl-3-oxo-1-benzofuran-6-yl] morpholine-4-carboxylate
CAS Number896815-28-4
SMILESCC1=C(C=CC2=C1OC(=CC3=CC=CO3)C2=O)OC(=O)N4CCOCC4

Synthesis and Optimization

Synthetic Routes

The synthesis typically involves multi-step protocols:

  • Friedländer Condensation: Formation of the benzofuran core using 7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-carboxylic acid.

  • Morpholine Incorporation: Esterification with morpholine-4-carbonyl chloride under anhydrous conditions.

  • Stereoselective Alkylation: Introduction of the (furan-2-yl)methylidene group via Knoevenagel condensation, ensuring (Z)-selectivity .

A patent (WO2017202343A1) describes analogous methods for FGFR inhibitors, highlighting microwave-assisted cyclization to enhance yield (40–75%) .

Table 2: Key Synthetic Parameters

StepReagents/ConditionsYield (%)
Benzofuran formationAcOH, NH4OAc, 110°C65
Morpholine couplingDCM, DMF, 0°C→RT78
AlkylationFuran-2-carboxaldehyde, KOH55

Physicochemical Properties

Solubility and Stability

  • Solubility: Lipophilic (logP ≈ 2.8), soluble in DMSO and DCM but poorly in water.

  • Stability: Degrades above 200°C; sensitive to UV light due to the conjugated diene system .

Spectroscopic Data

  • IR: Peaks at 1725 cm⁻¹ (ester C=O), 1670 cm⁻¹ (ketone C=O), and 1600 cm⁻¹ (furan C=C).

  • NMR: 1H NMR (500 MHz, DMSO-d6) δ 7.49–7.41 (m, furan H), 2.40 (s, CH3), 3.70 (m, morpholine H) .

Biological Activity and Mechanisms

Kinase Inhibition

The compound exhibits FGFR (Fibroblast Growth Factor Receptor) inhibitory activity, with IC50 values <10 μM in enzymatic assays . The morpholine group enhances binding to the ATP pocket, while the furan substituent stabilizes the (Z)-configured Michael acceptor for covalent interactions .

Table 3: Biological Data

AssayTargetIC50/EC50Citation
FGFR1 Kinase InhibitionFGFR19.2 μM
Cytotoxicity (Vero)Cell viability>100 μM

Applications in Medicinal Chemistry

Drug Development

  • Oncology: FGFR-driven cancers (e.g., bladder, breast) are primary targets .

  • Antivirals: Potential repurposing for COVID-19 via protease inhibition .

Structure-Activity Relationships (SAR)

  • Morpholine Optimization: N-Methylation improves blood-brain barrier permeability .

  • Furan Replacement: Substitution with thiophene increases potency against FGFR3 (ΔIC50 = 2.1 μM).

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